1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14785454
InChI: InChI=1S/C22H27N7O/c1-15-13-16(2)24-22(23-15)29-12-6-9-18(14-29)20(30)26-21-25-19(27-28-21)11-10-17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3,(H2,25,26,27,28,30)
SMILES:
Molecular Formula: C22H27N7O
Molecular Weight: 405.5 g/mol

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14785454

Molecular Formula: C22H27N7O

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide -

Specification

Molecular Formula C22H27N7O
Molecular Weight 405.5 g/mol
IUPAC Name 1-(4,6-dimethylpyrimidin-2-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]piperidine-3-carboxamide
Standard InChI InChI=1S/C22H27N7O/c1-15-13-16(2)24-22(23-15)29-12-6-9-18(14-29)20(30)26-21-25-19(27-28-21)11-10-17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3,(H2,25,26,27,28,30)
Standard InChI Key QOULQTGGCHAOQU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NNC(=N3)CCC4=CC=CC=C4)C

Introduction

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide is a complex organic compound featuring a piperidine core linked to a pyrimidine and a triazole group. This structure suggests potential applications in pharmacology, particularly as a therapeutic agent, due to the diverse biological activities associated with its constituent moieties.

Synthesis Methods

The synthesis of this compound typically involves several steps, which can be tailored to introduce modifications that enhance its biological activity or alter its pharmacokinetic profile. Common methods involve the reaction of appropriate precursors to form the desired heterocyclic structure.

  • Starting Materials: The synthesis often begins with precursors such as 4,6-dimethylpyrimidine derivatives and 1,2,4-triazole derivatives.

  • Reaction Conditions: Conditions may include the use of catalysts, solvents, and temperature control to facilitate the formation of the target compound.

  • Purification: Final purification steps are crucial to obtain the compound in high purity.

Biological Activity and Potential Applications

This compound has been explored for its potential biological activities, particularly in cancer research. The combination of pyrimidine, triazole, and piperidine rings provides a versatile scaffold for interacting with various biological targets.

  • Cancer Research: The compound has shown promise in cancer-related studies due to its ability to interact with cellular signaling pathways.

  • Pharmacological Potential: Its structure suggests potential applications as a therapeutic agent by modulating specific enzymes or receptors involved in disease pathways.

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